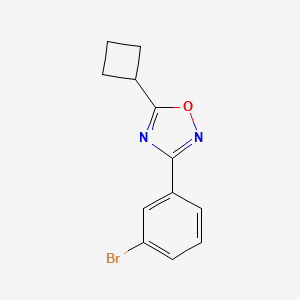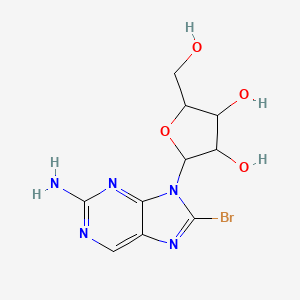
Butyl 2,2,3,3-tetrafluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that belongs to the class of dialkyl carbonates. The presence of fluorine atoms in its structure significantly alters its physicochemical properties, making it an interesting subject for various scientific and industrial applications. This compound is known for its high dielectric permittivity and low viscosity, which are advantageous in several applications, including as solvents in electrochemical power sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of commercial titanium (IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol. This is followed by in situ transesterification of the mixed titanium (IV) alkoxides formed with diphenyl carbonate. The degree of transesterification varies depending on the type of titanium (IV) alkoxide used, with isopropyl titanium (IV) alkoxide showing the highest degree of transesterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of 2,2,3,3-tetrafluoropropan-1-ol with carbon tetrachloride in the presence of aluminum chloride. Another method includes the pyrolysis of ortho esters. these methods involve the use of toxic and aggressive reagents, which pose environmental and safety concerns .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the carbonate with another alcohol.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,3,3-tetrafluoropropan-1-ol and butanol.
Common Reagents and Conditions
Transesterification: Common reagents include titanium (IV) alkoxides and diphenyl carbonate. The reaction is typically carried out under mild conditions.
Hydrolysis: This reaction requires the presence of water and can be catalyzed by acids or bases.
Major Products Formed
Transesterification: The major products are alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate.
Hydrolysis: The major products are 2,2,3,3-tetrafluoropropan-1-ol and butanol.
Wissenschaftliche Forschungsanwendungen
Butyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications:
Chemistry: It is used as a solvent in electrochemical power sources due to its high dielectric permittivity and low viscosity.
Biology: The compound’s unique properties make it useful in the synthesis of other fluorinated derivatives, which can be used in biological studies.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Wirkmechanismus
The mechanism of action of butyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In electrochemical applications, its high dielectric permittivity allows for better solubility of alkali metal salts, improving the efficiency of electrochemical cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate
- Methyl 2,2,3,3-tetrafluoropropyl carbonate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific alkyl group (butyl) and the presence of four fluorine atoms. This combination provides it with distinct physicochemical properties, such as higher boiling points and better solubility in certain solvents compared to its methyl and ethyl counterparts. Additionally, its use as a solvent in electrochemical applications is enhanced by its high dielectric permittivity and low viscosity .
Eigenschaften
Molekularformel |
C8H12F4O3 |
|---|---|
Molekulargewicht |
232.17 g/mol |
IUPAC-Name |
butyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-2-3-4-14-7(13)15-5-8(11,12)6(9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
RPRWMDKEWHTPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)




![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)


![2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol](/img/structure/B12080526.png)



